Core Concepts: Structure, Stereochemistry, and Physicochemical Properties
Core Concepts: Structure, Stereochemistry, and Physicochemical Properties
An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methyl-glutamic Acid (Boc-N-Me-Glu-OH)
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-N-methyl-glutamic acid (Boc-N-Me-Glu-OH), a critical building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and field-proven applications, with a focus on the causal relationships behind experimental choices and protocols.
N-tert-butoxycarbonyl-N-methyl-glutamic acid is a synthetic derivative of glutamic acid, a naturally occurring amino acid. Its structure is defined by two key modifications that are crucial for its utility in organic synthesis:
-
Boc Protecting Group : The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is stable under most basic and nucleophilic conditions, preventing unwanted side reactions during peptide synthesis.[1]
-
N-Methylation : The amide nitrogen is methylated, a modification that imparts significant and desirable properties to peptide-based therapeutics.
These features make Boc-N-Me-Glu-OH an invaluable tool in peptide chemistry and drug discovery. The molecule exists as two stereoisomers, the D- and L-enantiomers, which are distinct in their spatial arrangement and biological activity.
Physicochemical Data Summary
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₆ | [][3][4] |
| Molecular Weight | 261.27 g/mol | [][3][5] |
| IUPAC Name (D-form) | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | [6] |
| IUPAC Name (L-form) | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in organic solvents like DMF and DCM | N/A |
Structural Diagram
Caption: Chemical structure of Boc-N-Me-Glu-OH.
Strategic Importance in Medicinal Chemistry
The incorporation of N-methylated amino acids into a peptide sequence is a deliberate strategy to enhance its therapeutic potential. This modification offers two primary advantages:
-
Increased Proteolytic Stability : The methyl group on the amide nitrogen sterically hinders the approach of proteases, enzymes that degrade peptides. This protection slows down the cleavage of the adjacent peptide bond, leading to a significantly longer in vivo half-life for the peptide drug.[6]
-
Conformational Constraint : N-methylation restricts the rotation around the N-Cα bond of the peptide backbone. This reduces the conformational flexibility of the peptide, which can be leveraged to lock the molecule into a specific, biologically active secondary structure (e.g., a β-turn or helix) that is optimal for binding to its target receptor.[6]
The D-enantiomer, Boc-N-Me-D-Glu-OH, is particularly valuable for creating peptide-based modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience.[7] Dysfunction of the NMDA receptor is implicated in numerous neurological disorders, and peptides containing N-methyl-D-glutamic acid can act as antagonists, preventing the excessive neuronal calcium influx that leads to excitotoxicity.[7]
Synthesis of Boc-N-Me-Glu-OH
The synthesis of Boc-N-Me-Glu-OH from its parent amino acid, D- or L-glutamic acid, is a multi-step process that requires careful control to avoid side reactions like over-methylation and racemization. A general, plausible synthetic workflow is outlined below.
Caption: General workflow for the synthesis of Boc-N-Me-Glu-OH.
Causality Behind the Workflow:
-
Carboxyl Group Protection : The two carboxylic acid groups of glutamic acid are highly reactive and must be protected (e.g., as benzyl esters) to prevent them from interfering with the subsequent N-methylation step.[6]
-
N-Methylation : Direct methylation of the amino group is challenging. A common, more controlled strategy involves first reacting the amine with a sulfonyl chloride (like tosyl chloride). The resulting sulfonamide is more easily and cleanly methylated.
-
Amine Deprotection & Boc Protection : After methylation, the sulfonamide group is removed to reveal the secondary N-methyl amine. This amine is then immediately protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to prepare it for peptide synthesis.[1]
-
Final Deprotection : Finally, the protecting groups on the side-chain carboxyl groups are removed (e.g., via hydrogenolysis for benzyl esters) to yield the final product.
Experimental Protocols: Incorporation into Peptides
The primary challenge in using Boc-N-Me-Glu-OH is the steric hindrance caused by the N-methyl group, which significantly slows down peptide bond formation. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields and avoid incomplete reactions, which lead to deletion sequences in the final peptide.
Recommended Coupling Reagents
Standard coupling reagents like HBTU are often less effective for N-methylated residues. The following reagents are recommended for their higher reactivity and ability to overcome steric hindrance.
| Reagent | Full Name | Rationale for Use | Source(s) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient and fast-acting. The incorporated HOAt moiety helps suppress racemization. Often the preferred choice. | [8] |
| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | A powerful phosphonium-based reagent effective for sterically hindered couplings. | [8][9] |
Protocol: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the manual coupling of a single Boc-N-Me-Glu-OH residue onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-N-Me-L-Glu-OH or Boc-N-Me-D-Glu-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Bromophenol blue test solution
Caption: Logical steps in an SPPS coupling cycle for Boc-N-Me-Glu-OH.
Step-by-Step Methodology:
-
Resin Preparation : Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.
-
Boc Deprotection :
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 5 minutes.[9]
-
Drain the solution, and repeat the TFA/DCM treatment for an additional 20-30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (5x).
-
-
Amino Acid Activation & Coupling :
-
In a separate vessel, dissolve 2.0-4.0 equivalents of Boc-N-Me-Glu-OH and a near-equimolar amount (e.g., 1.9-3.9 eq.) of HATU in anhydrous DMF.[8]
-
Add 4.0-8.0 equivalents of DIPEA to the activation mixture. The base is critical for generating the carboxylate anion.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture for 1-4 hours. Longer coupling times are often required for N-methylated residues.
-
-
Monitoring the Coupling :
-
Perform a bromophenol blue test to check for reaction completion.[8] A standard Kaiser test will give a false negative for the secondary amine of the N-methylated residue.
-
If the test indicates incomplete coupling (a blue/green color), drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Washing : Once the coupling is complete (a yellow color), drain the coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Protocol: Solution-Phase Synthesis using HBTU/HOBt
This protocol describes the coupling of Boc-N-Me-D-Glu-OH to a C-terminally protected amino acid ester (H-Xaa-OR') in solution.
Materials:
-
Boc-N-Me-D-Glu-OH
-
C-terminally protected amino acid (e.g., H-Phe-OMe)
-
HBTU and HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous DMF
Step-by-Step Methodology:
-
Reactant Dissolution : In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-N-Me-D-Glu-OH (1.0 eq) in anhydrous DMF.
-
Activation : Add HBTU (1.0 eq) and HOBt (1.0 eq) to the solution. The HOBt is crucial for suppressing racemization during activation.
-
Base Addition : Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid, forming the reactive HOBt-ester.[7]
-
Coupling : Add the C-terminally protected amino acid (H-Xaa-OR', 1.0 eq) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 2-4 hours.
-
Monitoring and Workup :
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once complete, perform a standard aqueous workup (e.g., washing with 1N HCl, saturated NaHCO₃ solution, and brine) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization : Purify the crude dipeptide product by silica gel column chromatography. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[7]
Conclusion
N-tert-butoxycarbonyl-N-methyl-glutamic acid is a high-value, specialized building block that empowers medicinal chemists to design next-generation peptide therapeutics. While its N-methylated structure presents synthetic challenges, these are readily overcome through the selection of appropriate high-potency coupling reagents and the optimization of reaction protocols. The ability to confer enhanced proteolytic stability and conformational rigidity makes Boc-N-Me-Glu-OH an essential component in the development of novel, more effective peptide-based drugs.
References
-
precisionFDA. (n.d.). N-BOC-D-GLUTAMIC ACID 5-METHYL ESTER. precisionFDA. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-N-Boc-glutamic acid-1,5-dimethyl ester. PubChem. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
precisionFDA. (n.d.). N-BOC-L-GLUTAMIC ACID. precisionFDA. [Link]
-
precisionFDA. (n.d.). N-(TERT-BUTOXYCARBONYL)-L-GLUTAMINE. precisionFDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-glutamine methyl ester. PubChem. [Link]
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Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides International. [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
precisionFDA. (n.d.). N-BOC-DL-GLUTAMIC ACID. precisionFDA. [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid. PubChem. [Link]
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Aapptec. (n.d.). Boc-Glu(OMe)-OH. Aapptec. [Link]
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Peptides.com. (n.d.). Boc-Glu-OH, N-Boc-L-glutamic acid. Peptides.com. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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